6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
Description
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Properties
IUPAC Name |
6-chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2OS/c1-13-4-2-3-5-19(13)27-21(12-29-20-11-15(24)6-8-17(20)25)26-18-9-7-14(23)10-16(18)22(27)28/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQUIHNUDFGWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a quinazolinone derivative that has garnered attention for its diverse biological activities. Quinazolinones are known for their pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by recent research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 372.29 g/mol
This compound features a quinazolinone core with a chloro group and a sulfanylmethyl moiety, which are critical for its biological activity.
1. Anticancer Activity
Several studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Study | Compound | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Wani et al. (2023) | Quinazolinone-chalcone derivative | Pancreatic cancer | 15.2 |
| Abuelizz et al. (2017) | 2-thioxoquinazolin-4-one | Hepatocellular carcinoma | 12.5 |
| Nowar et al. (2018) | Quinazolinone analogues | HCT-116 (colon cancer) | 8.0 |
These studies indicate that the introduction of various substituents can enhance the anticancer activity of quinazolinones through mechanisms such as cell cycle arrest and apoptosis induction.
2. Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. The presence of the sulfanylmethyl group in compounds like this compound has been associated with increased antibacterial efficacy.
| Study | Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| ResearchGate (2020) | Quinazolinone derivatives | Staphylococcus aureus | 32 µg/mL |
| PMC Article (2023) | Various quinazolinones | Escherichia coli | 16 µg/mL |
The structural modifications in these compounds play a crucial role in their interaction with microbial targets, enhancing their effectiveness.
3. Anti-inflammatory Activity
The anti-inflammatory potential of quinazolinones has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
| Study | Compound | Inflammatory Model | Effectiveness |
|---|---|---|---|
| MDPI (2021) | Substituted quinazolinones | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| PMC Article (2023) | Quinazolinone derivatives | LPS-stimulated macrophages | Decreased TNF-alpha production |
These findings suggest that the compound may modulate inflammatory pathways effectively.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Protein Kinases : Quinazolinones often inhibit kinases involved in cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Some studies suggest that quinazolinones possess antioxidant properties that contribute to their protective effects in various biological systems.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effect of a related quinazolinone derivative on pancreatic cancer cells, demonstrating a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation.
- Case Study on Antimicrobial Resistance : Another research focused on the antimicrobial properties against resistant strains of Staphylococcus aureus, showing that the compound effectively reduced bacterial viability and biofilm formation.
Preparation Methods
Core Quinazolinone Formation
The copper-catalyzed reaction between 2-isocyanobenzoate derivatives and amines represents the most direct route to 3-substituted quinazolin-4-ones. As demonstrated by Jochens et al., ethyl 2-isocyanobenzoate undergoes cyclization with primary amines in the presence of Cu(II) acetate hydrate (5 mol%) and triethylamine in anisole solvent. For the target compound, this method would require:
- 6-Chloro-substituted isocyanobenzoate precursor : Synthesis via formylation of methyl 2-amino-5-chlorobenzoate followed by isocyanide formation using phosphoryl chloride.
- 2-Methylphenylamine nucleophile : Introduction of the 3-(2-methylphenyl) group through nucleophilic attack on the isocyanide carbon.
Critical optimization parameters include:
Sulfanylmethyl Group Installation
The 2-[(2,5-dichlorophenyl)sulfanylmethyl] moiety requires post-cyclization functionalization. A two-step sequence proves effective:
- Chloromethylation : Treatment of 2-methylquinazolinone with paraformaldehyde/HCl gas generates the 2-chloromethyl intermediate.
- Thiol substitution : Reaction with 2,5-dichlorobenzenethiol (1.2 eq) in DMF at 60°C for 6 hours installs the sulfanylmethyl group.
Purification via silica gel chromatography (hexane/ethyl acetate 4:1) typically yields 65-78% pure product based on analogous systems.
Alternative Synthetic Strategies
Ionic Liquid-Mediated Cyclocondensation
Adapting methods from Saeed et al., the quinazolinone core can form via condensation of 2-aminobenzamide derivatives with aldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄). For the target molecule:
Radical Thiol-Ene Coupling
Emerging photochemical methods enable direct C-S bond formation:
- Synthesize 2-allyl-6-chloro-3-(2-methylphenyl)quinazolin-4-one via alkylation with allyl bromide.
- UV irradiation (365 nm) with 2,5-dichlorobenzenethiol (2 eq) and azobisisobutyronitrile (AIBN) in THF for 3 hours achieves 74% conversion.
Regiochemical Control and Chlorination
Directed C-6 Chlorination
Late-stage chlorination using N-chlorosuccinimide (NCS) in acetic acid at 80°C for 8 hours introduces the 6-chloro substituent with >90% regioselectivity. Reaction monitoring via LC-MS confirms complete conversion without over-chlorination.
Protecting Group Strategies
Temporary protection of the sulfanylmethyl group as its tert-butyl disulfide derivative prevents undesirable side reactions during chlorination steps. Deprotection with tributylphosphine in THF restores the free thioether functionality.
Structural Characterization
Spectroscopic Analysis
Crystallographic Data
While single crystals of the target compound remain unreported, analogous structures exhibit:
- Dihedral angles : 86.8° between quinazolinone and 2-methylphenyl planes.
- Hydrogen bonding : N-H···O interactions stabilize the skew-boat conformation of the pyrimidine ring.
Industrial Scale Considerations
Parchem’s production process employs:
Q & A
Q. What are the optimal synthetic pathways for 6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step condensation and functionalization reactions. Key steps include:
- Intermediate preparation : Start with halogenated quinazolinone precursors (e.g., 6-chloroquinazolin-4-one derivatives) and introduce sulfanylmethyl groups via nucleophilic substitution .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction kinetics, while ethanol may improve yield in later stages .
- Catalysts : PdCl₂(PPh₃)₂ and CuI are effective for cross-coupling reactions (e.g., introducing aryl groups) .
- Temperature control : Reflux conditions (~80–120°C) are critical for intermediate stability .
- Analytical monitoring : Use TLC and HPLC to track reaction progress and purity (>95% target compound) .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, aromatic protons from the 2-methylphenyl group appear as a singlet near δ 2.4 ppm, while sulfanylmethyl protons resonate around δ 3.8–4.2 ppm .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters include bond lengths (e.g., C–S bonds: ~1.78–1.82 Å) and dihedral angles between quinazoline and aryl rings .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial testing : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric assays .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the sulfanylmethyl group may act as a nucleophilic center .
- Molecular docking : Use AutoDock Vina to simulate binding to protein targets (e.g., EGFR kinase). Key interactions include π-π stacking with the quinazoline ring and hydrogen bonding via the 4-keto group .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?
- Methodological Answer :
- Data reconciliation : Compare reaction parameters (e.g., solvent polarity, catalyst loading) from conflicting studies. For example, higher PdCl₂(PPh₃)₂ concentrations (5 mol%) may improve yields in cross-coupling steps .
- Spectroscopic validation : Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Crystallographic cross-check : Compare experimental XRD data with Cambridge Structural Database entries for analogous quinazolinones .
Q. How can regioselective functionalization of the quinazoline core be achieved for SAR studies?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield the 4-keto group during chlorination/sulfanylation .
- Directed ortho-metallation : Employ LDA (Lithium Diisopropylamide) to deprotonate the 2-methylphenyl group, enabling site-specific halogenation .
- Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the sulfanylmethyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
